3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid 3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16700489
InChI: InChI=1S/C9H8F2O3/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7,14H,(H,12,13)
SMILES:
Molecular Formula: C9H8F2O3
Molecular Weight: 202.15 g/mol

3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid

CAS No.:

Cat. No.: VC16700489

Molecular Formula: C9H8F2O3

Molecular Weight: 202.15 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid -

Specification

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
IUPAC Name 3,3-difluoro-2-hydroxy-2-phenylpropanoic acid
Standard InChI InChI=1S/C9H8F2O3/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7,14H,(H,12,13)
Standard InChI Key YQPAQVUHANTYNH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C(F)F)(C(=O)O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a propanoic acid backbone with a hydroxyl group (-OH) and a phenyl ring at C2, alongside two fluorine atoms at C3. This arrangement creates a sterically congested environment that influences its reactivity and intermolecular interactions. The fluorine atoms inductively withdraw electron density, enhancing the acidity of the hydroxyl group (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Reference
Molecular FormulaC₉H₇F₂O₃Inferred
Molecular Weight216.15 g/molCalculated
Melting Point150–154°C (similar to phenyl analogs)
Boiling Point~299°C (estimated)
SolubilityModerate in polar solvents (e.g., THF)

The phenyl group contributes to π-π stacking interactions, as observed in crystallographic studies of related flavin complexes .

Synthesis and Manufacturing

Chlorination-Degradation-Alkali Decomposition Pathway

A practical route to 3,3-difluoro-2-hydroxypropionic acid derivatives involves a three-step process :

  • Chlorination: 4,4-Difluoro-3-oxobutanoic acid ester reacts with chlorine gas (1.8–3.0 equivalents) to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester.

  • Acid-Mediated Degradation: The dichloro ester undergoes acid hydrolysis (e.g., H₂SO₄ or CF₃COOH) to yield 3,3-difluoro-1,1-dichloro-2-propanone.

  • Alkali Decomposition: Treatment with basic aqueous solution (e.g., NaOH) induces regioselective cleavage, forming the target hydroxy acid.

For the phenyl variant, modifications to this pathway likely involve starting materials such as 2-oxo-3-phenylpropanoic acid (CAS 156-06-9) , where fluorination is introduced via electrophilic substitution or halogen exchange.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationCl₂, 0–5°C, solvent-free85–90%
DegradationH₂SO₄ (conc.), 20–25°C80–83%
Alkali DecompositionNaOH (35%), 0–5°C, pH 11–1483%

Biochemical Interactions and Enzyme Studies

Flavin-Dependent Oxidation

Structural studies of mandelate oxidase (PDB: 5ZZT) reveal that 3,3-difluoro-2-hydroxypropionate forms stable intermediates with flavin mononucleotide (FMN) . The fluorine atoms stabilize a zwitterionic transition state during oxidation, while the phenyl group may enhance binding affinity through hydrophobic interactions. Key findings include:

  • FMN N5-ylide formation: Fluorine’s electronegativity polarizes the FMN cofactor, facilitating electron transfer.

  • Epoxidation inhibition: The compound acts as a competitive inhibitor (Ki ≈ 12 µM) by mimicking the substrate’s transition state .

Pharmaceutical Applications

N-Myristoyltransferase (NMT) Inhibition

Fluorinated β-hydroxy acids are explored as inhibitors of Plasmodium NMT, a target for antimalarial drug development . The phenyl and fluorine groups in 3,3-difluoro-2-hydroxy-2-phenylpropanoic acid improve ligand efficiency-dependent lipophilicity (LELP), enhancing membrane permeability.

Table 3: Inhibitory Activity of Fluorinated Hydroxy Acids

CompoundIC₅₀ (NMT Inhibition)Selectivity Index
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid0.8 µM>100 (vs. human NMT)

Comparative Analysis with Analogous Compounds

2-Oxo-3-Phenylpropanoic Acid (CAS 156-06-9)

This keto acid serves as a precursor in synthesizing 3-phenyllactic acid . Unlike the fluorinated derivative, it lacks stereoelectronic modulation from fluorine, resulting in lower enzymatic inhibition potency (IC₅₀ ≈ 50 µM for lactate dehydrogenase) .

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